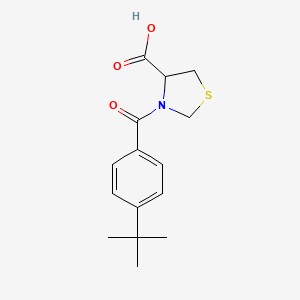

3-(4-tert-butylbenzoyl)-1,3-thiazolidine-4-carboxylic Acid

Descripción

Structural Characterization

Molecular Architecture and Stereochemical Configuration

3-(4-tert-Butylbenzoyl)-1,3-thiazolidine-4-carboxylic acid consists of a five-membered thiazolidine ring fused to a carboxylic acid group and substituted with a 4-tert-butylbenzoyl moiety. Key structural elements include:

- Thiazolidine Core : A saturated five-membered ring containing sulfur, nitrogen, and carbon atoms, with a carboxylic acid group at position 4.

- 4-tert-Butylbenzoyl Substituent : A benzoyl group substituted with a tert-butyl moiety at the para position, attached to the nitrogen atom at position 3 of the thiazolidine ring.

- Stereochemistry : The nitrogen atom at position 3 is bonded to the benzoyl group, while the carboxylic acid group at position 4 adopts a zwitterionic or deprotonated state depending on pH.

The compound’s molecular formula is C₁₅H₁₉NO₃S , with a molecular weight of 293.38 g/mol . Its SMILES notation, CC(C)(C1=CC=C(C(N2CSCC2C(O)=O)=O)C=C1)C , confirms the connectivity of the tert-butylbenzoyl group to the thiazolidine nitrogen.

Crystallographic Analysis and Conformational Dynamics

While direct crystallographic data for this compound are unavailable, insights can be inferred from structural analogs:

Comparative studies on thiazolidine derivatives suggest that bulky substituents (e.g., tert-butyl groups) reduce conformational flexibility, favoring a single dominant conformation in the solid state.

Comparative Analysis with Thiazolidine-4-carboxylic Acid Derivatives

The structural complexity of 3-(4-tert-butylbenzoyl)-1,3-thiazolidine-4-carboxylic acid distinguishes it from simpler derivatives:

The benzoyl group introduces extended π-conjugation, potentially influencing reactivity and binding interactions.

Spectroscopic Profiling (NMR, FT-IR, UV-Vis)

Nuclear Magnetic Resonance (NMR)

Predicted spectral features based on functional groups:

| Proton Environment | 1H NMR Shift (δ, ppm) | Multiplicity | Integration |

|---|---|---|---|

| tert-Butyl (C(CH₃)₃) | 1.25–1.35 | Singlet | 9H |

| Aromatic (C₆H₅) | 7.20–7.85 | Multiplet | 4H |

| Thiazolidine CH₂ | 3.50–3.80 | Multiplet | 2H |

| Carboxylic Acid (COOH) | 12.00–13.00 | Broad Singlet | 1H |

The absence of NH signals in 1H NMR indicates the carboxylic acid is deprotonated in D₂O or deuterated solvents.

Fourier-Transform Infrared (FT-IR)

Key absorption bands:

- C=O (Carboxylic Acid) : ~1700 cm⁻¹ (broad, strong)

- C=O (Benzoyl) : ~1680–1660 cm⁻¹ (sharp, strong)

- S–C Stretching : ~660–700 cm⁻¹ (medium)

- Aromatic C–H : ~3000–3100 cm⁻¹ (weak).

Ultraviolet-Visible (UV-Vis)

Computational Modeling of Electronic Structure

Density Functional Theory (DFT) studies on analogous thiazolidines reveal:

The tert-butyl group’s electron-donating inductive effect may stabilize the thiazolidine nitrogen’s lone pair, altering reactivity compared to unsubstituted derivatives.

Propiedades

IUPAC Name |

3-(4-tert-butylbenzoyl)-1,3-thiazolidine-4-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19NO3S/c1-15(2,3)11-6-4-10(5-7-11)13(17)16-9-20-8-12(16)14(18)19/h4-7,12H,8-9H2,1-3H3,(H,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DWQBUXLRDLZXCD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)C(=O)N2CSCC2C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19NO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

293.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-tert-butylbenzoyl)-1,3-thiazolidine-4-carboxylic acid typically involves the following steps:

Formation of the Thiazolidine Ring: This can be achieved by reacting cysteine or a cysteine derivative with a carbonyl compound under acidic conditions.

Introduction of the 4-tert-Butylbenzoyl Group: This step involves the acylation of the thiazolidine ring with 4-tert-butylbenzoyl chloride in the presence of a base such as pyridine or triethylamine.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of green chemistry principles may be employed.

Análisis De Reacciones Químicas

Types of Reactions

3-(4-tert-Butylbenzoyl)-1,3-thiazolidine-4-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The thiazolidine ring can be oxidized to form sulfoxides or sulfones.

Reduction: The carbonyl group can be reduced to form alcohols.

Substitution: The benzoyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

Substitution: Electrophilic aromatic substitution reactions may involve reagents such as nitrating agents, halogens, or sulfonating agents.

Major Products

Oxidation: Sulfoxides or sulfones.

Reduction: Alcohols.

Substitution: Various substituted benzoyl derivatives.

Aplicaciones Científicas De Investigación

Medicinal Chemistry Applications

-

Inhibitors in Drug Development :

- The compound is identified as an inhibitor in various biological pathways. It has been used to investigate mechanisms of action for potential therapeutic agents targeting diseases such as cancer and diabetes. Its thiazolidine structure allows it to interact with specific enzymes or receptors, making it a candidate for drug design .

- Antioxidant Activity :

- Peptide Synthesis :

Material Science Applications

- Polymer Chemistry :

- Nanotechnology :

Biological Research Applications

-

Cellular Studies :

- As a research tool, 3-(4-tert-butylbenzoyl)-1,3-thiazolidine-4-carboxylic acid has been utilized in cellular studies to understand cell signaling pathways and metabolic processes. Its application in cell culture experiments helps elucidate the effects of specific inhibitors on cell viability and proliferation .

- Drug Mechanism Investigation :

Case Studies and Research Findings

Mecanismo De Acción

The mechanism of action of 3-(4-tert-butylbenzoyl)-1,3-thiazolidine-4-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The thiazolidine ring and the benzoyl group may play crucial roles in binding to these targets, thereby modulating their activity. The exact pathways and molecular interactions depend on the specific application and target.

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Substituent Position and Functional Group Variations

Thiazolidine-4-carboxylic acid derivatives are classified based on substituent positions (2- or 3-substituted) and functional groups. Key comparisons include:

2-Substituted Derivatives

2-(4-Nitrophenyl)-1,3-thiazolidine-4-carboxylic acid :

- Structure : A nitro group at position 2 enhances electron-withdrawing effects.

- Activity : Exhibits significant antimicrobial activity against methicillin-resistant Staphylococcus aureus (MRSA) and gram-negative bacteria, with a zone of inhibition comparable to ciprofloxacin .

- Molecular Weight : 254.26 g/mol (C₁₀H₁₀N₂O₄S).

- 2-Isobutyl-1,3-thiazolidine-4-carboxylic acid: Structure: A lipophilic isobutyl group at position 2. Molecular Weight: 175.24 g/mol (C₇H₁₃NO₂S).

3-Substituted Derivatives

- 3-(4-Chlorobenzoyl)-1,3-thiazolidine-4-carboxylic acid: Structure: A 4-chlorobenzoyl group at position 3.

- 3-[(3-Methanesulfonylphenyl)carbonyl]-1,3-thiazolidine-4-carboxylic acid: Structure: A sulfonyl group enhances polarity. Molecular Weight: 315.37 g/mol (C₁₂H₁₃NO₅S₂) .

Physicochemical Properties

- Lipophilicity : The tert-butyl group in the target compound increases logP compared to nitro- or sulfonyl-substituted analogs.

- Stability : 2-Substituted derivatives (e.g., 2S-TCAs) are prone to hydrolysis, releasing cysteine and aldehydes, whereas 3-substituted derivatives may exhibit slower hydrolysis due to steric hindrance .

Actividad Biológica

3-(4-tert-butylbenzoyl)-1,3-thiazolidine-4-carboxylic acid is a synthetic organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound features a thiazolidine ring, which is known for its diverse biological properties, including enzyme inhibition and antimicrobial activity. This article reviews the biological activity of this compound, focusing on its mechanisms of action, research findings, and potential applications.

Chemical Structure and Properties

The molecular formula of 3-(4-tert-butylbenzoyl)-1,3-thiazolidine-4-carboxylic acid is C₁₅H₁₉NO₃S, with a molecular weight of approximately 293.38 g/mol. The compound consists of a thiazolidine ring substituted with a 4-tert-butylbenzoyl group and a carboxylic acid group.

| Property | Value |

|---|---|

| IUPAC Name | 3-(4-tert-butylbenzoyl)-1,3-thiazolidine-4-carboxylic acid |

| Molecular Weight | 293.38 g/mol |

| Chemical Structure | Chemical Structure |

The biological activity of 3-(4-tert-butylbenzoyl)-1,3-thiazolidine-4-carboxylic acid is largely attributed to its interaction with specific molecular targets such as enzymes and receptors. The thiazolidine ring and the benzoyl group play critical roles in binding to these targets, potentially modulating their activity.

Enzyme Inhibition

Research indicates that derivatives of thiazolidine-4-carboxylic acids can inhibit neuraminidase (NA), an essential enzyme for the influenza virus's lifecycle. A study demonstrated that certain thiazolidine derivatives exhibited moderate inhibitory activity against influenza A neuraminidase, with the most potent derivative showing an IC₅₀ value of 0.14 μM, which is significantly less potent than oseltamivir but suggests potential for further optimization .

Antimicrobial Activity

The compound has been explored for its antimicrobial properties. Thiazolidine derivatives have shown promise in inhibiting various bacterial strains and fungi. The mechanism often involves disrupting cell wall synthesis or interfering with metabolic pathways critical for microbial survival.

Anti-inflammatory Properties

Research has indicated that compounds containing the thiazolidine structure may possess anti-inflammatory effects. These effects are hypothesized to arise from the modulation of inflammatory cytokines and enzymes involved in the inflammatory response.

Case Studies

- Neuraminidase Inhibition : A series of studies focused on synthesizing thiazolidine derivatives to evaluate their efficacy as neuraminidase inhibitors. The results showed that modifications to the thiazolidine structure could enhance inhibitory potency against influenza viruses .

- Antimicrobial Testing : Various derivatives were tested against common pathogens such as Staphylococcus aureus and Escherichia coli. The studies revealed that some derivatives exhibited significant antibacterial activity, suggesting potential therapeutic applications in treating infections .

Q & A

Q. What are the established synthetic routes for 3-(4-tert-butylbenzoyl)-1,3-thiazolidine-4-carboxylic Acid, and what key intermediates are involved?

The synthesis typically involves coupling tert-butylbenzoyl derivatives with thiazolidine-4-carboxylic acid precursors. A common approach includes:

- Step 1 : Preparation of 4-tert-butylbenzoyl chloride via reaction of 4-tert-butylbenzoic acid with thionyl chloride.

- Step 2 : Condensation with a thiazolidine-4-carboxylic acid derivative under basic conditions (e.g., using triethylamine in anhydrous DCM).

- Step 3 : Purification via recrystallization or column chromatography to isolate the final product .

Key intermediates include tert-butoxycarbonyl (Boc)-protected amines and activated carboxylic acid derivatives, as seen in structurally related compounds .

Q. How is the crystal structure of this compound characterized, and what intermolecular interactions influence its stability?

X-ray crystallography is the gold standard for structural elucidation. For analogous thiazolidine derivatives:

- Bond lengths : Typically within normal ranges (e.g., C–S: 1.75–1.85 Å; C=O: 1.20–1.25 Å).

- Hydrogen bonding : Intermolecular O–H⋯O interactions stabilize the lattice, as observed in 3-(tert-butoxycarbonyl)-2-arylthiazolidine-4-carboxylic acids .

- Torsional angles : The tert-butyl group induces steric effects, influencing the dihedral angle between the benzoyl and thiazolidine moieties .

Q. What in vitro assays are used to evaluate its biological activity, and what mechanistic hypotheses exist?

- Antimicrobial assays : Minimum inhibitory concentration (MIC) tests against Gram-positive/negative bacteria (e.g., S. aureus, E. coli).

- Antitumor screening : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess IC50 values.

Mechanistically, the thiazolidine ring may chelate metal ions critical for microbial enzymes, while the tert-butylbenzoyl group enhances lipophilicity for membrane penetration .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

Discrepancies may arise from variations in:

- Purity : Use HPLC (C18 column, acetonitrile/water gradient) to verify purity >95% .

- Assay conditions : Standardize protocols (e.g., pH, incubation time) across labs.

- Structural analogs : Compare activity with derivatives (e.g., 4-chlorophenyl vs. tert-butylbenzoyl substituents) to identify SAR trends .

Meta-analyses of published datasets and collaborative reproducibility studies are recommended .

Q. What computational methods are employed to predict its pharmacokinetic properties and target binding?

- ADMET prediction : Tools like SwissADME estimate logP (lipophilicity), bioavailability, and blood-brain barrier permeability.

- Molecular docking : AutoDock Vina or Schrödinger Suite models interactions with targets (e.g., bacterial dihydrofolate reductase or human topoisomerase II).

- MD simulations : Assess stability of ligand-target complexes over 100-ns trajectories using GROMACS .

Q. How can synthetic yields be optimized while minimizing side reactions?

- Catalyst screening : Test Lewis acids (e.g., ZnCl2) or organocatalysts for coupling efficiency.

- Temperature control : Lower reaction temperatures (0–5°C) reduce racemization of the thiazolidine chiral center.

- Protecting groups : Use Boc groups to prevent unwanted nucleophilic attacks during synthesis, followed by TFA deprotection .

Q. What analytical techniques are critical for confirming enantiomeric purity?

- Chiral HPLC : Use a Chiralpak IA column with hexane/isopropanol mobile phase.

- Circular dichroism (CD) : Verify optical activity in the 200–250 nm range.

- X-ray crystallography : Assign absolute configuration via anomalous dispersion effects .

Methodological Considerations

Q. How should researchers handle stability issues during storage?

Q. What strategies validate the compound’s mechanism of action in complex biological systems?

- Gene knockout studies : Use CRISPR-Cas9 to delete putative targets (e.g., microbial folate pathway genes).

- Metabolomics : Track changes in metabolite levels (e.g., thymidine depletion in bacteria) via LC-QTOF-MS.

- Fluorescent probes : Design analogs with BODIPY tags for cellular localization studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.